molecular formula C15H25N3O B2725987 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine CAS No. 904806-46-8

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine

Cat. No.: B2725987
CAS No.: 904806-46-8
M. Wt: 263.385
InChI Key: YZULNEQSMUXOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-piperazin-1-yl)-2-(2-methoxy-phenyl)-ethylamine (CAS: 904806-46-8) is a synthetic ethylamine derivative with a molecular formula of C₁₅H₂₅N₃O and a molecular weight of 263.38 g/mol. Its structure features a 2-methoxy-phenyl group and a 4-ethyl-piperazine moiety, distinguishing it from simpler arylalkylamines. The compound has been discontinued by suppliers like Biosynth, as noted in product listings . Its purity is reported to be ≥95%, though detailed pharmacological data remain scarce .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)14(12-16)13-6-4-5-7-15(13)19-2/h4-7,14H,3,8-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZULNEQSMUXOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CN)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 4-ethylpiperazine.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-methoxybenzaldehyde and 4-ethylpiperazine under acidic or basic conditions.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin receptors. Research indicates that it acts as a potent inhibitor of the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. A study demonstrated that derivatives of this compound could enhance resistance to metabolic degradation while maintaining receptor affinity, making them promising candidates for treating conditions like depression and anxiety disorders .

Cancer Research

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine has been evaluated for its potential in cancer therapy. Its ability to modulate adenosine receptors suggests a role in inhibiting tumor growth and enhancing the efficacy of immunotherapies. Specifically, compounds that target the A2A adenosine receptor have shown promise in preventing tumor cell immune evasion and promoting apoptosis in cancer cells .

Cardiovascular Research

There is emerging evidence that piperazine derivatives can influence cardiovascular function by modulating vascular smooth muscle tone and cardiac contractility. The specific mechanism involves interactions with adrenergic receptors, which could lead to the development of novel treatments for hypertension and heart failure .

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Polarity : The 2-methoxy group in the target compound enhances lipophilicity compared to hydroxylated analogues like dopamine and tyramine. This likely reduces water solubility but improves membrane permeability .
  • Biological Activity : Dopamine’s 3,4-dihydroxyl groups are critical for binding to dopaminergic receptors, whereas the target compound’s methoxy group may shift activity toward adrenergic or serotonergic pathways .

Pharmacological Potential

  • Dopamine () : Well-established neurotransmitter with applications in treating shock and Parkinson’s disease.
  • Halogenated Analogues () : Fluorine or chlorine substituents improve metabolic stability and bioavailability, making them common in antipsychotic and antidepressant drugs.
  • Target Compound: The 2-methoxy-phenyl group may confer partial agonist/antagonist behavior at serotonin or α-adrenergic receptors, akin to trazodone or mirtazapine derivatives.

Research Findings and Gaps

  • demonstrates methodologies for synthesizing piperazine-ethylamine hybrids, which could be adapted for scaling up the target compound.
  • Critical Gap: No pharmacokinetic or toxicity data are available for the target compound. Its discontinued status () implies unresolved challenges in development or safety.

Biological Activity

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine, also known as an ethylamine derivative, exhibits significant biological activity due to its unique structure that includes a piperazine ring and a methoxy-substituted phenyl group. This compound is of interest in pharmacological research, particularly in the context of its potential therapeutic applications.

  • Molecular Formula : C15H27Cl2N3O
  • Molecular Weight : 336.31 g/mol
  • CAS Number : 1094390-60-9

The compound exists in a dihydrochloride form, which enhances its solubility and stability for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on the serotonin (5-HT) system.

Key Findings:

  • Serotonin Receptor Interaction : The compound acts as an antagonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety. In studies, it was shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus .
  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may also possess such activity, although specific studies are needed to confirm this .

Biological Activity Data

The following table summarizes relevant biological activities associated with similar compounds and their mechanisms:

Compound NameBiological ActivityMechanism
WAY 100635Antagonist at 5-HT1A receptorIncreases serotonergic neuron firing
4-(4-Ethylpiperazin-1-YL)benzamideAnti-inflammatoryModulates inflammatory pathways
1-(4-Methoxyphenyl)piperazineAnxiolyticAffects GABAergic transmission

Case Studies

Recent research has highlighted the potential therapeutic applications of compounds similar to this compound:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can alleviate symptoms of depression by modulating serotonin levels in the brain.
  • Anti-cancer Properties : Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential for development as anti-cancer agents. For example, compounds with methoxy substitutions have been noted for their enhanced activity against colon carcinoma cells .
  • Neuroprotective Effects : Research indicates that derivatives may protect against neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter breakdown .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triethylamine in absolute ethanol is commonly used to facilitate reactions between aryl halides and piperazine derivatives . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structure .

Q. What spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related piperazine derivatives in Acta Crystallographica Section E . Spectral techniques like 13C^{13}C-NMR and IR spectroscopy help identify functional groups (e.g., methoxy and piperazine moieties). Mass spectrometry (HRMS) confirms molecular weight .

Q. How can preliminary pharmacological screening be designed to assess bioactivity?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes associated with the compound’s hypothesized activity. For example, antibacterial activity can be tested against gram-positive/negative strains using disk diffusion or microdilution methods . Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) ensure reliability.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or piperazine rings) influence pharmacological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For instance:
  • Methoxy position : Compare 2-methoxy vs. 4-methoxy analogs for receptor binding affinity.
  • Piperazine substitution : Replace ethyl with methyl or bulkier groups to assess steric effects.
    Computational docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement) validate hypotheses .

Q. What experimental design strategies mitigate variability in pharmacological data across studies?

  • Methodological Answer : Adopt split-plot or randomized block designs to control confounding variables (e.g., batch effects, solvent residues) . Replicate experiments across independent labs and use standardized protocols (e.g., OECD guidelines for toxicity testing) . Statistical tools like ANOVA or mixed-effects models account for variability .

Q. How can contradictions in reported metabolic stability data be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., liver microsomes from different species). Harmonize protocols by:
  • Using human hepatocytes or S9 fractions.
  • Normalizing results to reference compounds (e.g., verapamil for CYP3A4 metabolism).
  • Applying high-resolution metabolomics (HRMS) to track metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.